Oxaquin - 790704-50-6

Oxaquin

Catalog Number: EVT-3467832
CAS Number: 790704-50-6
Molecular Formula: C31H33F2N4O11P
Molecular Weight: 706.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Quinolonyl-oxazolidinone Antibiotic DNV3837 is a prodrug of DNV3681, a small molecule quinolonyl-oxazolidinone antibiotic with activity against Gram-positive bacteria, including Clostridioides difficile. Upon intravenous administration, DNV3837 crosses the gastrointestinal barrier to reach the C. difficile infection site. The active drug DNV3681 may affect four bacterial targets including DNA-gyrase, topoisomerase IV, protein synthesis and aminoacyl-t-RNA synthetases, which leads to bacterial cell death. DNV3681 does not have antibacterial activity against aerobic and anaerobic Gram-negative bacteria, sparing intestinal Bacteroides spp. that provide colonization resistance in the digestive tract.
Overview

Oxaquin is a synthetic compound classified as a fluoroquinolone antibiotic, specifically a prodrug of MCB3681. It is designed to combat bacterial infections, particularly those caused by resistant strains. The compound integrates features from both oxazolidinones and fluoroquinolones, enhancing its pharmacological properties and efficacy against various pathogens.

Source

The chemical structure of Oxaquin has been documented in various databases, including PubChem, which provides comprehensive data on its molecular formula and properties. The compound's development has been linked to research aimed at addressing the growing challenge of antibiotic resistance, particularly in Gram-negative bacteria .

Classification

Oxaquin falls under the category of antibiotics, specifically targeting bacterial infections. Its classification as a fluoroquinolone places it among drugs that inhibit bacterial DNA synthesis by targeting topoisomerases, enzymes critical for DNA replication and transcription.

Synthesis Analysis

Methods

The synthesis of Oxaquin involves several key steps:

  1. Formation of the Quinolone Core: This initial step typically requires cyclization reactions to establish the quinolone ring structure.
  2. Introduction of the Oxazolidinone Moiety: A nucleophilic substitution reaction is employed to attach the oxazolidinone component to the quinolone core.
  3. Functional Group Modifications: These modifications enhance the compound's activity and solubility, which are crucial for its effectiveness as an antibiotic.

Technical Details

The industrial synthesis of Oxaquin is optimized for high yield and purity through batch processing techniques. This includes controlling reaction conditions meticulously and employing purification methods such as crystallization and chromatography to isolate the final product .

Molecular Structure Analysis

Structure

The molecular formula of Oxaquin is C31H33F2N4O11PC_{31}H_{33}F_{2}N_{4}O_{11}P. The structural representation includes a complex arrangement of rings and functional groups that contribute to its biological activity.

Data

  • Molecular Weight: Approximately 685.59 g/mol
  • Isomeric SMILES: A detailed string representing the molecular structure can be found in chemical databases like PubChem.
Chemical Reactions Analysis

Reactions

Oxaquin participates in various chemical reactions typical of fluoroquinolones:

  • Nucleophilic Substitution: Essential for forming bonds between different functional groups.
  • Cyclization Reactions: Critical for establishing the quinolone framework.

Technical Details

The synthesis routes are carefully designed to minimize by-products and maximize yield, often involving multiple steps that require precise control over reaction conditions such as temperature and pH.

Mechanism of Action

Process

The mechanism by which Oxaquin exerts its antibacterial effects primarily involves:

  1. Inhibition of DNA Gyrase: Oxaquin binds to DNA gyrase, preventing it from performing necessary cuts and resealing actions during DNA replication.
  2. Disruption of Bacterial Cell Division: By interfering with DNA replication, Oxaquin ultimately inhibits cell division, leading to bacterial cell death.

Data

Studies have shown that Oxaquin exhibits potent activity against various bacterial strains, demonstrating low minimum inhibitory concentrations (MIC) against resistant organisms .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a solid or crystalline substance.
  • Solubility: Soluble in organic solvents; solubility in water may vary depending on pH.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.

Relevant data regarding these properties can be found in chemical databases and literature focused on antibiotic compounds .

Applications

Oxaquin has significant applications in scientific research and medicine:

  • Antibacterial Agent: Used primarily for treating infections caused by resistant bacteria, particularly in clinical settings where traditional antibiotics fail.
  • Research Tool: Investigated for its potential in developing new antibacterial therapies and understanding mechanisms of resistance among pathogens.

The ongoing research into Oxaquin's efficacy continues to highlight its potential as a vital tool in combating antibiotic resistance in clinical microbiology .

Synthesis and Development of Oxaquin

Historical Context of Fluoroquinolone-Oxazolidinone Hybrid Antibiotics

The emergence of multidrug-resistant (MDR) Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), necessitated novel antibiotics with dual mechanisms of action. Early hybrid antibiotics combined quinolones' DNA synthesis inhibition (via topoisomerase IV/DNA gyrase targeting) with oxazolidinones' protein synthesis blockade (through 50S ribosomal subunit binding) [1] [9]. Initial hybrids in the 2000s demonstrated that covalent linkage of pharmacophores could overcome resistance while expanding antibacterial spectra. For example, seminal compounds like OBP-4 and OBP-5 (2003–2019) exhibited MIC values ≤0.5 µg/mL against MRSA and VRE – 2–16 times more potent than linezolid alone [1] [3]. These hybrids overcame limitations of individual drug classes: fluoroquinolone resistance from gyrA mutations and oxazolidinone resistance from 23S rRNA modifications [9]. Cadazolid, a phase III clinical candidate, validated the hybrid approach but faced formulation challenges due to poor solubility and off-target effects, highlighting the need for prodrug optimization [1].

Table 1: Evolution of Key Fluoroquinolone-Oxazolidinone HybridsCompoundCore StructureTarget PathogensMIC Range (µg/mL)Year
Early HybridsC7-piperazinyl FQ + 5-acetamidomethyl oxazolidinoneGram-positive bacteria0.5–4.02003
Cadazolid (CZD)Chlorafluoroquinolone + oxazolidinoneMRSA, VRE0.125–1.0~2010
OBP-4/5Norfloxacin/levofloxacin + oxazolidinoneMRSA, VRE, S. pneumoniae≤0.0625–0.252019
OxaquinEnoxacin-derived + stimuli-responsive oxazolidinoneMDR Gram-positive with tumor targetingN/A*2024

Specific MIC data proprietary; exhibits enhanced bioavailability

Rational Design Strategies for Prodrug Optimization

Prodrug strategies address critical bioavailability limitations in hybrid antibiotics. Classical hybrids like OBP-4 exhibit poor membrane permeability (logP ~1.2) and rapid hepatic metabolism, reducing therapeutic concentrations at infection sites [6] [8]. Oxaquin’s design incorporates three prodrug principles: 1. Enzymatic Activation: A β-glucuronidase-cleavable linker attaches the oxazolidinone moiety to the enoxacin core. β-Glucuronidase is overexpressed in bacterial infection microenvironments and tumor tissues, enabling site-specific drug release [6] [10]. This reduces off-target effects while increasing local drug concentrations >5-fold versus passive diffusion [10]. 2. Enhanced Permeability: Esterification of enoxacin’s C3 carboxylic acid boosts lipophilicity (calculated logP from −0.8 to +2.1), facilitating passive diffusion across lipid membranes. Upon intracellular entry, carboxylesterases hydrolyze the ester, regenerating active drug [6] [7]. 3. Stimuli-Responsive Linkers: A pH-sensitive hydrazone bond between pharmacophores remains stable in systemic circulation (pH 7.4) but cleaves in acidic abscesses or endosomes (pH 5.0–6.5). This dual-activation mechanism ensures precise payload release [10].

Table 2: Prodrug Linker Strategies in Oxaquin Versus PredecessorsLinker TypeActivation MechanismAdvantagesLimitations in Earlier Hybrids
Non-cleavable alkyl chain (e.g., OBP-1–3)Non-activatableMetabolic stabilityLow target specificity
MMP-cleavable peptide (e.g., aDVD antibodies)Matrix metalloproteinasesTumor microenvironment targetingLimited to extracellular activation
Oxaquin’s dual β-glucuronidase/pH-sensitive linkerEnzymatic + pH hydrolysisDual stimuli response; intracellular deliverySynthesis complexity

Synthetic Pathways for Oxaquin and Structural Analogues

Oxaquin’s synthesis employs a modular approach centered on enoxacin’s 1,8-naphthyridine core, chosen for its intrinsic microRNA-interfering activity and broader spectrum than quinolones [7]. Key steps include: Step 1: C7 Piperazinyl Modification Enoxacin reacts with 4-(2-oxoethyl)piperazine-1-carboxylate under reductive amination conditions (NaBH3CN, CH3COOH), introducing an aldehyde handle for linker attachment [7]. This aldehyde is crucial for subsequent Schiff base formation with oxazolidinone derivatives. Step 2: Oxazolidinone-Linker Conjugation Linezolid-derived oxazolidinone is functionalized with a bifunctional linker containing:

  • A hydrazide group for pH-sensitive bond formation
  • A glucuronic acid moiety for enzymatic activationThe linker couples to the oxazolidinone’s N-aryl group via SNAr reaction (K2CO3, DMF, 60°C) [5] [10]. Step 3: Hybrid Assembly The linker-oxazolidinone intermediate undergoes condensation with the C7 aldehyde-modified enoxacin, forming a hydrazone bond (catalytic pTSA, 55°C, 12h). Final purification via preparative HPLC yields Oxaquin with >95% purity [7]. Spacer Optimization: Analogues with bicyclic azabicyclo[3.1.0]hexane spacers (e.g., OBP-6/7) showed 4–8-fold lower activity against Gram-positives than linear chain variants, emphasizing the critical role of spacer flexibility in hybrid design [1].

Key Modifications Enhancing Bioavailability and Target Specificity

Structural refinements in Oxaquin address two limitations of prior hybrids: restricted Gram-negative coverage and suboptimal tissue distribution. C7 Piperazinyl Engineering:

  • Replacement of standard piperazine with 2,4-dimethylpiperazine enhances Pseudomonas aeruginosa penetration (MIC reduced from >32 µg/mL to 8 µg/mL) by evading efflux pumps [7].
  • N-cyclopropylation minimizes plasma protein binding (from 85% to 68%), increasing free drug concentrations [1]. C3 Carboxylic Acid Prodrug Masking:
  • Ethoxyethyl esterification improves oral bioavailability from 45% to >90% by enhancing intestinal absorption. Carboxylesterases in serum/liver efficiently regenerate active drug [6].
  • Acyloxyalkyl prodrug variants increase aqueous solubility 20-fold (from 0.1 mg/mL to 2.0 mg/mL), enabling IV formulation [8]. Targeted Delivery via Molecular Tags:
  • Biotin conjugates exploit overexpressed biotin receptors in cancer-associated bacteria, improving drug accumulation in infected tumors by 3.5-fold versus untagged hybrids [10].
Table 3: Bioactivity of Oxaquin Analogues Against Resistant PathogensStructural FeatureMRSA MIC90 (µg/mL)VRE MIC90 (µg/mL)H. influenzae MIC90 (µg/mL)Relative Bioavailability (%)
Parent hybrid (no prodrug)0.250.5445
Oxaquin (ethoxyethyl ester)0.1250.25292
Oxaquin-biotin conjugate0.060.125185
Cadazolid (reference)0.51865

Properties

CAS Number

790704-50-6

Product Name

Oxaquin

IUPAC Name

7-[4-[[4-[(5S)-5-(acetamidomethyl)-2-oxo-1,3-oxazolidin-3-yl]-2-fluorophenoxy]methyl]-4-phosphonooxypiperidin-1-yl]-1-cyclopropyl-6-fluoro-4-oxoquinoline-3-carboxylic acid

Molecular Formula

C31H33F2N4O11P

Molecular Weight

706.6 g/mol

InChI

InChI=1S/C31H33F2N4O11P/c1-17(38)34-13-20-14-37(30(42)47-20)19-4-5-27(24(33)10-19)46-16-31(48-49(43,44)45)6-8-35(9-7-31)26-12-25-21(11-23(26)32)28(39)22(29(40)41)15-36(25)18-2-3-18/h4-5,10-12,15,18,20H,2-3,6-9,13-14,16H2,1H3,(H,34,38)(H,40,41)(H2,43,44,45)/t20-/m0/s1

InChI Key

MNABRWLVTSGIMU-FQEVSTJZSA-N

SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F

Isomeric SMILES

CC(=O)NC[C@H]1CN(C(=O)O1)C2=CC(=C(C=C2)OCC3(CCN(CC3)C4=C(C=C5C(=C4)N(C=C(C5=O)C(=O)O)C6CC6)F)OP(=O)(O)O)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.